molecular formula C14H8ClF4N3O4S B2597142 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid CAS No. 2085690-46-4

3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid

Cat. No.: B2597142
CAS No.: 2085690-46-4
M. Wt: 425.74
InChI Key: AKPFWQRITVYBJY-UHFFFAOYSA-N
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Description

3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including a chloro, trifluoromethyl, and fluorobenzoic acid moiety

Properties

IUPAC Name

3-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]sulfonyl-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4N3O4S/c15-8-4-7(14(17,18)19)5-21-11(8)12(20)22-27(25,26)10-3-6(13(23)24)1-2-9(10)16/h1-5H,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPFWQRITVYBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonation, and the final step involves the coupling of the fluorobenzoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of molecules .

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It is investigated for its role in developing new drugs, especially those targeting specific enzymes or receptors involved in diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

Compared to similar compounds, 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and fluorobenzoic acid groups enhances its versatility in various applications.

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